2,5-Dimethylpiperazine-1-carboximidamide

Lipophilicity Drug-likeness Membrane permeability

2,5-Dimethylpiperazine-1-carboximidamide (C₇H₁₆N₄, MW 156.23 g/mol) is a substituted piperazine derivative bearing a carboximidamide group at the N1 position and methyl substituents at positions 2 and 5 of the piperazine ring. The compound serves as a versatile synthetic building block for the construction of biologically active heterocyclic scaffolds, particularly in medicinal chemistry programs targeting metabolic and infectious diseases.

Molecular Formula C7H16N4
Molecular Weight 156.23 g/mol
CAS No. 92564-60-8
Cat. No. B1612298
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dimethylpiperazine-1-carboximidamide
CAS92564-60-8
Molecular FormulaC7H16N4
Molecular Weight156.23 g/mol
Structural Identifiers
SMILESCC1CNC(CN1C(=N)N)C
InChIInChI=1S/C7H16N4/c1-5-4-11(7(8)9)6(2)3-10-5/h5-6,10H,3-4H2,1-2H3,(H3,8,9)
InChIKeyOJPUGXJCTUOTHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5-Dimethylpiperazine-1-carboximidamide (CAS 92564-60-8): Core Chemical Identity and Procurement-Relevant Profile


2,5-Dimethylpiperazine-1-carboximidamide (C₇H₁₆N₄, MW 156.23 g/mol) is a substituted piperazine derivative bearing a carboximidamide group at the N1 position and methyl substituents at positions 2 and 5 of the piperazine ring . The compound serves as a versatile synthetic building block for the construction of biologically active heterocyclic scaffolds, particularly in medicinal chemistry programs targeting metabolic and infectious diseases [1]. Its free-base form distinguishes it from the more commonly encountered sulfate salt analogs, offering different solubility and handling characteristics that directly influence downstream synthetic utility .

Why Unsubstituted Piperazine-1-carboximidamide Cannot Replace 2,5-Dimethylpiperazine-1-carboximidamide in Structure-Focused Applications


The 2,5-dimethyl substitution pattern on the piperazine ring is not a minor structural perturbation; it introduces quantifiable differences in lipophilicity, steric bulk, and conformational constraints that fundamentally alter molecular recognition, physicochemical properties, and synthetic reactivity compared to the unsubstituted piperazine-1-carboximidamide scaffold . These differences cascade into differential target engagement, metabolic stability, and crystallization behavior, making simple analog substitution scientifically unjustifiable without explicit revalidation [1].

Quantitative Differentiation Evidence: 2,5-Dimethylpiperazine-1-carboximidamide vs. Closest Analogs


Enhanced Lipophilicity: LogP Shift of +0.78 Units Relative to Unsubstituted Piperazine-1-carboximidamide

2,5-Dimethylpiperazine-1-carboximidamide exhibits a calculated LogP of 0.63, compared to −0.15 for the unsubstituted piperazine-1-carboximidamide (CAS 45695-84-9), representing a net increase of +0.78 log units . This shift moves the compound from a hydrophilic domain into a more balanced lipophilic-hydrophilic range, which is generally favorable for passive membrane permeability and oral bioavailability according to Lipinski's Rule of Five guidelines [1].

Lipophilicity Drug-likeness Membrane permeability

Elevated Boiling Point: +16.2°C Difference Indicative of Stronger Intermolecular Interactions

The calculated boiling point of 2,5-dimethylpiperazine-1-carboximidamide is 242.1°C at 760 mmHg, compared to 225.9°C for unsubstituted piperazine-1-carboximidamide—a difference of +16.2°C . This elevation reflects the additional van der Waals interactions and modestly increased molecular polarizability conferred by the two methyl groups, which can influence distillation-based purification and thermal stability during storage and reaction workup .

Thermal stability Purification Formulation

Distinct Steric Profile: Methyl Groups Introduce Conformational Constraints Absent in Unsubstituted and N-Aryl Analogs

The 2,5-dimethyl substitution pattern creates a sterically differentiated piperazine ring compared to both unsubstituted piperazine-1-carboximidamide and 4-aryl-substituted analogs such as 4-(2,5-dimethylphenyl)piperazine-1-carboximidamide . While direct head-to-head biological data are not available in the public domain for the target compound, class-level evidence from related piperazine-1-carboximidamide derivatives demonstrates that MARK4 inhibitory activity is highly sensitive to substitution pattern: 4-(6-(p-tolyl)pyrimidin-4-yl)piperazine-1-carboximidamide shows IC₅₀ = 5.35 ± 0.22 μM, whereas unsubstituted piperazine-1-carboximidamide shows no reported activity in the same assay system [1]. The 2,5-dimethyl analog occupies a unique steric space between these extremes.

Steric effects Molecular recognition Enzyme inhibition

Carboximidamide Free-Base Form Enables Flexible Salt Selection Versus Preformed Sulfate Salt Analogs

2,5-Dimethylpiperazine-1-carboximidamide is supplied as the free base (MW 156.23), whereas many commercially available piperazine-1-carboximidamide analogs are distributed as the sulfate salt (e.g., piperazine-1-carboximidamide sulfate, MW 226.25) . The sulfate form has reported MFC values of 0.8–1.2 µg/mL against Candida albicans for certain derivatives, but the free base offers the advantage of flexible counterion selection during lead optimization—allowing researchers to independently tune solubility, crystallinity, and bioavailability without being constrained by a pre-formed salt [1]. The target compound's purity specification (≥95%) also provides a defined starting point for salt screening campaigns .

Salt screening Solubility optimization Solid-state chemistry

Positioned as a Key Intermediate for DPP-4 Inhibitor Scaffolds with Documented Hypoglycemic Activity

Patent US4479954 explicitly describes piperazine-substituted carboximidamide derivatives possessing hypoglycemic activity useful for treating diabetes, establishing the carboximidamide-piperazine scaffold as a validated pharmacophore for this indication [1]. Independent medicinal chemistry efforts have confirmed that β-amino amide-bearing piperazine derivatives act as DPP-4 inhibitors, with compound 5m progressing to advanced evaluation [2]. The 2,5-dimethylpiperazine-1-carboximidamide scaffold retains the core carboximidamide pharmacophore while offering the unique steric and lipophilic tuning described above, positioning it as a differentiated intermediate for DPP-4-focused library synthesis relative to the unsubstituted scaffold [1][2].

DPP-4 inhibition Type 2 diabetes Metabolic disease

Higher Molecular Complexity and Fraction sp³ (Fsp³ = 0.86) Supports Lead-Like Chemical Space Exploration

2,5-Dimethylpiperazine-1-carboximidamide has an Fsp³ (fraction of sp³-hybridized carbons) of 0.86, compared to 0.80 for unsubstituted piperazine-1-carboximidamide [1]. The higher Fsp³ value indicates greater three-dimensional character, which has been correlated with improved clinical success rates in drug discovery [2]. The compound's molecular weight (156.23 g/mol) and hydrogen bond donor/acceptor profile (3 HBD, 4 HBA) place it squarely within lead-like chemical space (MW ≤ 300, HBD ≤ 3, HBA ≤ 3 by the Rule of Three), whereas the unsubstituted analog (MW 128.18) is closer to fragment-like space [1][2].

Molecular complexity Lead-likeness Fragment-based drug design

High-Value Application Scenarios for 2,5-Dimethylpiperazine-1-carboximidamide Based on Quantitative Differentiation Evidence


Lead Optimization Programs Requiring Scaffold Lipophilicity Tuning Without Introducing Aromatic Bulk

In medicinal chemistry campaigns where the unsubstituted piperazine-1-carboximidamide scaffold (LogP −0.15) is too hydrophilic for acceptable membrane permeability, but N-aryl substitution introduces excessive molecular weight and potential toxicity liabilities, 2,5-dimethylpiperazine-1-carboximidamide (LogP 0.63) offers a balanced intermediate . The +0.78 LogP shift moves the scaffold toward the optimal range for oral absorption while maintaining lead-like MW (156.23) and a favorable Fsp³ (0.86), making it an ideal core for DPP-4 inhibitor and kinase-targeted libraries as established in patent US4479954 and subsequent medicinal chemistry literature [1][2].

Salt-Form Screening Campaigns Requiring a Chemically Defined Free-Base Starting Material

Pharmaceutical development teams conducting systematic salt and polymorph screening will benefit from procuring the free-base form (MW 156.23, purity ≥95%) rather than the pre-formed sulfate salt (MW 226.25) that is the standard commercial form for unsubstituted piperazine-1-carboximidamide . The free base permits stoichiometric salt formation with any pharmaceutically acceptable acid (hydrochloride, mesylate, tosylate, etc.), enabling parallel screening of solubility, stability, and bioavailability across a panel of salt forms—a critical step in preclinical candidate selection [1].

Parallel Synthesis of Sterically Differentiated Kinase Inhibitor Libraries

The 2,5-dimethyl substitution pattern creates a conformationally constrained piperazine ring that occupies a distinct steric environment from both unsubstituted and N-aryl piperazine-1-carboximidamides . This property is valuable for constructing kinase-focused compound libraries intended to probe the ATP-binding pocket steric tolerance across the kinome. Class-level evidence from MARK4 inhibition studies demonstrates that piperazine-1-carboximidamide derivatives achieve IC₅₀ values in the micromolar range (5.35–16.53 μM), with activity exquisitely dependent on the aryl substitution pattern [1]. The 2,5-dimethyl scaffold provides an alternative starting point for exploring this structure-activity relationship space.

Process Chemistry Development Requiring Robust Thermal Stability During Scale-Up

The elevated boiling point of 2,5-dimethylpiperazine-1-carboximidamide (242.1°C vs. 225.9°C for the unsubstituted analog) translates to a wider thermal operating window during solvent removal, distillation, and high-temperature reaction conditions . For contract research organizations and CDMOs scaling up synthetic routes that involve this building block, the +16.2°C boiling point differential reduces the risk of product loss during evaporative workup and provides greater flexibility in solvent selection for downstream transformations [1].

Quote Request

Request a Quote for 2,5-Dimethylpiperazine-1-carboximidamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.